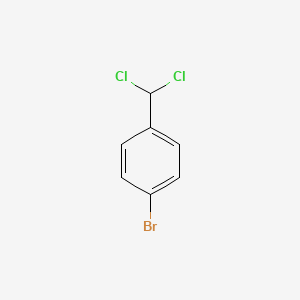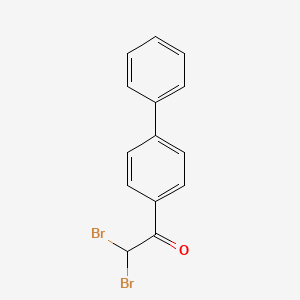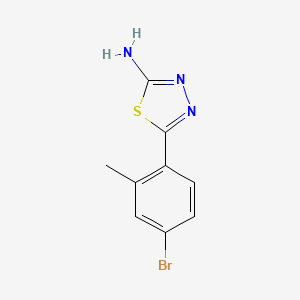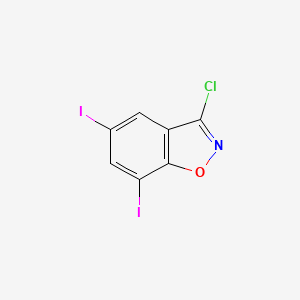![molecular formula C14H23NO4 B13703627 Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)
Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(Boc-amino)bicyclo[221]heptane-2-carboxylate is a chemical compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[221]heptane structure, which is a seven-membered ring system with two bridgehead carbons The compound contains a methyl ester group at the 2-position and a Boc-protected amino group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Boc-protected amino group: The amino group is introduced at the 5-position of the bicyclo[2.2.1]heptane core, followed by protection with a Boc (tert-butoxycarbonyl) group.
Esterification: The carboxylic acid group at the 2-position is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can be used to replace the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate depends on its specific application. In drug discovery, for example, the compound may act as an inhibitor or activator of specific enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets. The bicyclo[2.2.1]heptane core provides a rigid and stable framework that can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methyl bicyclo[2.2.1]heptane-2-carboxylate: Similar structure but lacks the Boc-protected amino group.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester.
Bicyclo[2.2.1]heptane-2-methyl: Similar bicyclic structure but with a methyl group at the 2-position.
Uniqueness
Methyl 5-(Boc-amino)bicyclo[221]heptane-2-carboxylate is unique due to the presence of both the Boc-protected amino group and the methyl ester group
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-7-8-5-9(11)6-10(8)12(16)18-4/h8-11H,5-7H2,1-4H3,(H,15,17) |
InChI Key |
TWBCECCZQDSKJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CC2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


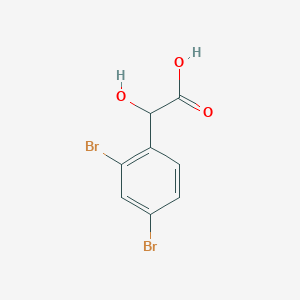
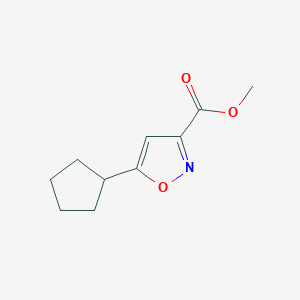
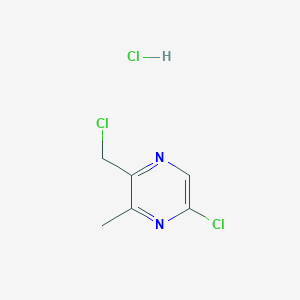
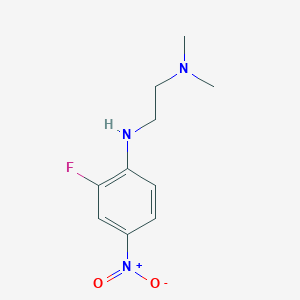
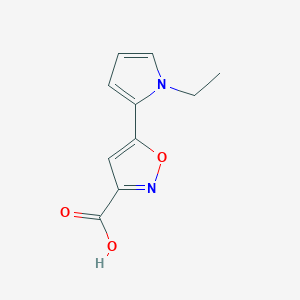
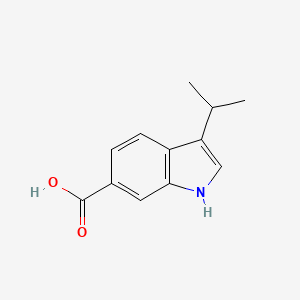
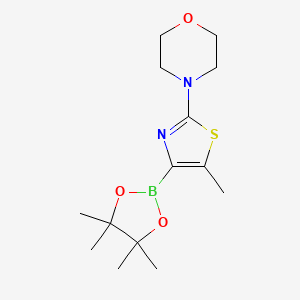

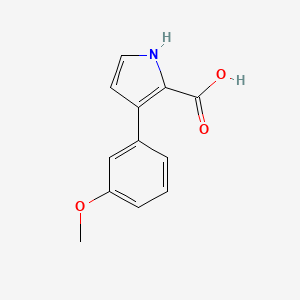
![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
